molecular formula C6H10N2 B072196 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole CAS No. 1192-59-2

4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole

Cat. No. B072196
CAS RN: 1192-59-2
M. Wt: 110.16 g/mol
InChI Key: VDSAXHBDVIUOGV-UHFFFAOYSA-N
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Description

4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMVI or 2-Methyl-4,5-dihydro-1-vinylimidazole and has been synthesized using different methods.

Scientific Research Applications

DMVI has been studied for its potential applications in various fields, including material science, organic synthesis, and medicinal chemistry. In material science, DMVI has been used as a monomer for the synthesis of polymers with unique properties, such as high thermal stability and good mechanical properties. In organic synthesis, DMVI has been used as a building block for the synthesis of various compounds, including heterocycles and natural products. In medicinal chemistry, DMVI has been studied for its potential as an anticancer agent, as well as for its antimicrobial and antiviral properties.

Mechanism Of Action

The mechanism of action of DMVI is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. DMVI has also been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which can lead to cell death.

Biochemical And Physiological Effects

DMVI has been reported to have both biochemical and physiological effects. In vitro studies have shown that DMVI can induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. In vivo studies have shown that DMVI can reduce tumor growth in animal models and improve the survival rate of animals infected with bacteria or viruses.

Advantages And Limitations For Lab Experiments

DMVI has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, DMVI is also highly reactive and can form ROS, which can be challenging to control in experiments. Additionally, DMVI can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DMVI, including the development of new synthesis methods, the exploration of its potential as an anticancer agent, and the investigation of its mechanism of action. Other potential areas for research include the development of DMVI-based materials with unique properties and the exploration of its potential as an antimicrobial and antiviral agent.
Conclusion
In conclusion, DMVI is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMVI can be synthesized using different methods and has been studied for its potential as an anticancer agent, as well as for its antimicrobial and antiviral properties. DMVI has several advantages for use in lab experiments, but its reactivity and toxicity can also be limiting factors. There are several future directions for research on DMVI, and further studies are needed to fully understand its potential applications.

Synthesis Methods

DMVI can be synthesized using different methods, including the reaction of 2-methyl-4,5-dihydro-1H-imidazole with acetylene in the presence of a palladium catalyst. Another method involves the reaction of 2-methyl-4,5-dihydro-1H-imidazole with vinyl bromide in the presence of a base. Both methods have been reported to yield DMVI with high purity.

properties

IUPAC Name

1-ethenyl-2-methyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-3-8-5-4-7-6(8)2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSAXHBDVIUOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NCCN1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152339
Record name 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole
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Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole

CAS RN

1192-59-2
Record name 1-Ethenyl-4,5-dihydro-2-methyl-1H-imidazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydro-2-methyl-1-vinyl-1H-imidazole
Source EPA DSSTox
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Record name 4,5-dihydro-2-methyl-1-vinyl-1H-imidazole
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